molecular formula C11H16N4 B1492139 6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine CAS No. 1870986-94-9

6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine

Cat. No.: B1492139
CAS No.: 1870986-94-9
M. Wt: 204.27 g/mol
InChI Key: AESRWWZHWYELCT-UHFFFAOYSA-N
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Description

6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine is a pyrimidine derivative featuring an azetidine ring (a 4-membered nitrogen-containing heterocycle) at position 6, a cyclopropyl group at position 2, and a methyl-substituted amine at position 2. Its rigid azetidine and cyclopropyl moieties contribute to conformational restraint, which may enhance binding specificity and metabolic stability compared to more flexible analogs .

Properties

IUPAC Name

6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-12-9-7-10(15-5-2-6-15)14-11(13-9)8-3-4-8/h7-8H,2-6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESRWWZHWYELCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)C2CC2)N3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrimidin-4-amine core. One common approach is the reaction of cyclopropylamine with an appropriate azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and real-time monitoring of reaction parameters can help optimize the production process, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced forms.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrimidin-4-amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine can be employed as a tool to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Modifications

The table below highlights key structural analogs and their modifications:

Compound Name Structural Differences vs. Target Compound Biological Activity/Application Reference
6-[3-(methylamino)azetidin-1-yl]-2-(2-methylpropyl)pyrimidin-4-amine Cyclopropyl → 2-methylpropyl; azetidine modified with methylamino Histamine H4 receptor antagonist
6-chloro-2-cyclopropyl-N-methylpyrimidin-4-amine Azetidin-1-yl → chlorine Intermediate for synthesis; potential antiviral
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Azetidine → piperidine (6-membered ring); amine at position 2 Crystallography studies; drug design
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Azetidine → piperazine (6-membered, 2 N atoms); cyclopropyl → butyl Pharmaceutical and material science applications
5-[6-[[3-(4,5,6,7-TH-pyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Azetidine linked to morpholine and pyrazolopyridine TLR7-9 antagonist for lupus treatment
Key Observations:
  • Substituent Effects : The cyclopropyl group in the target compound contributes to steric hindrance and metabolic stability, whereas bulkier groups (e.g., 2-methylpropyl) may enhance lipophilicity but reduce oral bioavailability .

Physicochemical Properties

Critical properties influencing drug-likeness and bioavailability:

Property Target Compound 6-Chloro-2-cyclopropyl-N-methyl analog Piperidine Analog (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine)
Molecular Weight ~235 g/mol (estimated) 183.64 g/mol 218.3 g/mol
Rotatable Bonds 3 (azetidine, cyclopropyl) 2 4 (piperidine)
Polar Surface Area (PSA) ~40 Ų (estimated) ~30 Ų ~45 Ų
Hydrogen Bond Donors 1 (NH) 1 1
  • Rotatable Bonds : The target compound’s rigid structure (3 rotatable bonds) may favor better oral bioavailability compared to piperidine analogs (4 rotatable bonds) .
  • PSA : Lower PSA in the chloro analog suggests enhanced membrane permeability, while higher PSA in piperidine derivatives could improve solubility .

Biological Activity

6-(azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

  • Molecular Formula : C11H16N
  • Molecular Weight : 204.27 g/mol
  • Purity : Min. 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The specific mechanisms remain under investigation, but preliminary studies suggest that it may modulate pathways related to cell survival and proliferation.

Target Interactions

  • Enzymatic Activity : The compound has shown potential interaction with enzymes such as glutathione S-transferases, which play a role in detoxification processes within cells .
  • Cell Signaling : It may influence phosphoinositide-3 kinase signaling, which is crucial for regulating cell growth and survival .

Antiparasitic Activity

Recent studies have evaluated the antiprotozoal activity of related compounds, revealing that modifications in the pyrimidine scaffold significantly affect efficacy against Plasmodium falciparum and Trypanosoma brucei.

CompoundTargetIC50 (µM)Selectivity Index
This compoundP. falciparum NF54TBDTBD
2-amino-6-methyl substituted analogsP. falciparum K10.051–0.216>100

The results indicate that certain structural modifications enhance activity against resistant strains of P. falciparum, suggesting a potential for developing effective treatments against malaria .

Cytotoxicity Studies

In vitro cytotoxicity tests using rat skeletal myoblasts (L-6 cells) have been conducted to assess the safety profile of the compound. The findings indicate that while some derivatives show promising antiparasitic effects, they also exhibit varying levels of cytotoxicity.

Case Studies

  • Study on Antiprotozoal Activity : In a comparative analysis, compounds with a 2-amino or 2,6-diamino substitution were found to be more active than their counterparts without these groups, highlighting the importance of structural features in determining biological activity .
  • Pharmacokinetic Evaluation : Ongoing research is focused on understanding the pharmacokinetics (ADME) of the compound, which will inform its therapeutic viability and dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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